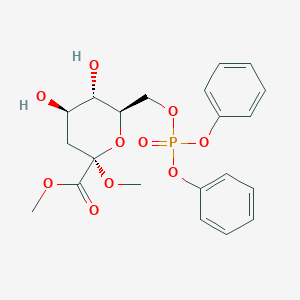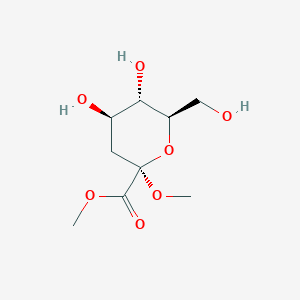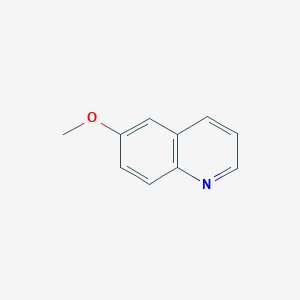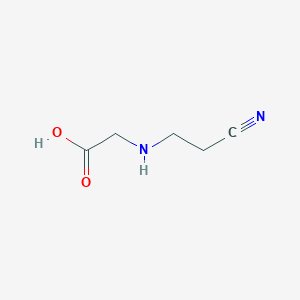
Orbutopril
Vue d'ensemble
Description
Applications De Recherche Scientifique
Orbutopril has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying ACE inhibitors and their interactions with biological targets.
Biology: In biological research, this compound is used to investigate the mechanisms of blood pressure regulation and the role of ACE in various physiological processes.
Medicine: Clinically, this compound is used to treat hypertension and related cardiovascular conditions.
Safety and Hazards
Méthodes De Préparation
La synthèse d'Orbutopril implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes:
Formation du cycle Indoline : La première étape implique la formation de la structure cyclique de l'indoline, qui est un composant crucial de l'this compound.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le cycle indoline par le biais d'une série de réactions chimiques, y compris l'estérification et l'amidation.
Assemblage final : La dernière étape implique le couplage du cycle indoline fonctionnalisé avec d'autres fragments moléculaires pour former l'this compound.
Les méthodes de production industrielle de l'this compound impliquent souvent l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés. Les conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs sont soigneusement contrôlées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
L'Orbutopril subit plusieurs types de réactions chimiques, notamment:
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans l'this compound.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie : En chimie, l'this compound est utilisé comme composé modèle pour étudier les inhibiteurs de l'ECA et leurs interactions avec les cibles biologiques.
Biologie : En recherche biologique, l'this compound est utilisé pour étudier les mécanismes de la régulation de la pression artérielle et le rôle de l'ECA dans divers processus physiologiques.
Médecine : Cliniquement, l'this compound est utilisé pour traiter l'hypertension et les affections cardiovasculaires associées.
Mécanisme d'action
L'this compound exerce ses effets en inhibant l'activité de l'enzyme de conversion de l'angiotensine (ECA). Cette enzyme est responsable de la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant l'ECA, l'this compound réduit les niveaux d'angiotensine II, ce qui conduit à une vasodilatation et à une diminution consécutive de la pression artérielle . Les cibles moléculaires de l'this compound comprennent le site actif de l'ECA, où il se lie et empêche l'enzyme de catalyser la réaction de conversion.
Comparaison Avec Des Composés Similaires
L'Orbutopril est similaire à d'autres inhibiteurs de l'ECA tels que Captopril et Enalapril . Il possède des caractéristiques structurelles uniques qui le différencient de ces composés:
Enalapril : L'Enalapril est un promédicament qui est converti en sa forme active, l'Enalaprilat, dans l'organisme.
Ces différences mettent en évidence l'unicité de l'this compound en termes de structure chimique et de profil pharmacologique.
Propriétés
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSKUIUGMBVARI-WOYTXXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108391-88-4 | |
| Record name | 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108391-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbutopril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORBUTOPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)




